1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride is a complex organic compound that features a unique adamantyl group. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group imparts significant stability and rigidity to the molecule, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and an appropriate alkylating agent.
Ethoxylation: The adamantyl intermediate is then reacted with ethylene oxide to form the ethoxy derivative.
Piperidinylation: The ethoxy derivative is further reacted with 2-ethylpiperidine under controlled conditions to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)-2-azepanone
- 4-(1-Adamantyl)-2-methyl-thiazole
- N-(2-Adamantyl)benzamide
Uniqueness
1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of the adamantyl group with the ethoxy and piperidinyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2.ClH/c1-2-20-5-3-4-7-23(20)15-21(24)16-25-8-6-22-12-17-9-18(13-22)11-19(10-17)14-22;/h17-21,24H,2-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEYHTSSSIRASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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